molecular formula C12H13F3O2 B8034035 2-(Cyclopentyloxy)-4-(trifluoromethyl)phenol

2-(Cyclopentyloxy)-4-(trifluoromethyl)phenol

Cat. No.: B8034035
M. Wt: 246.22 g/mol
InChI Key: AMWMBPMUWVDZIU-UHFFFAOYSA-N
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Description

2-(Cyclopentyloxy)-4-(trifluoromethyl)phenol is an organic compound characterized by the presence of a cyclopentyloxy group and a trifluoromethyl group attached to a phenol ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentyloxy)-4-(trifluoromethyl)phenol typically involves the introduction of the cyclopentyloxy and trifluoromethyl groups onto a phenol ring. One common method is the nucleophilic aromatic substitution reaction, where a phenol derivative reacts with cyclopentyl halide in the presence of a base to form the cyclopentyloxy group. The trifluoromethyl group can be introduced via trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, transition metal catalysts such as palladium or copper can be employed to facilitate the trifluoromethylation step .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentyloxy)-4-(trifluoromethyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-(Cyclopentyloxy)-4-(trifluoromethyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Cyclopentyloxy)-4-(trifluoromethyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopentyloxy)-4-(trifluoromethyl)aniline
  • 2-(Cyclopentyloxy)-4-(trifluoromethyl)benzoic acid
  • 2-(Cyclopentyloxy)-4-(trifluoromethyl)benzaldehyde

Uniqueness

Compared to similar compounds, 2-(Cyclopentyloxy)-4-(trifluoromethyl)phenol is unique due to the presence of both the cyclopentyloxy and trifluoromethyl groups on a phenol ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, making it particularly valuable in pharmaceutical and material science applications .

Properties

IUPAC Name

2-cyclopentyloxy-4-(trifluoromethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O2/c13-12(14,15)8-5-6-10(16)11(7-8)17-9-3-1-2-4-9/h5-7,9,16H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWMBPMUWVDZIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=C(C=CC(=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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